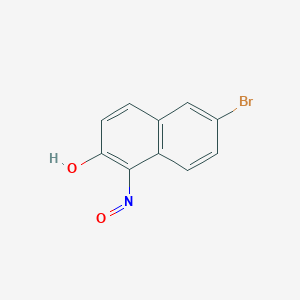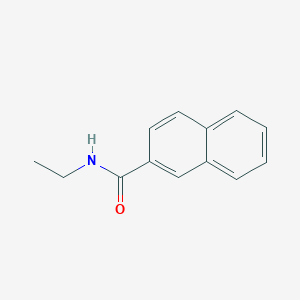![molecular formula C12H15N5O5 B8736852 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 65174-95-0](/img/structure/B8736852.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base attached to a furanose ring via an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(6-amino-purin-9-yl)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-3-yl ester typically involves multiple steps. One common method starts with the preparation of the purine base, which is then coupled with a furanose derivative. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.
The final step involves the deprotection of the hydroxyl groups to yield the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the furanose ring can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of alkylated purine derivatives .
Scientific Research Applications
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including nucleoside analogs and other purine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of acetic acid 2-(6-amino-purin-9-yl)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-3-yl ester involves its interaction with specific molecular targets. The purine base can bind to enzymes and nucleic acids, influencing their activity and function. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: A nucleoside that is structurally similar but has different biological functions.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific ester linkage and the presence of both hydroxyl and amino groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
65174-95-0 |
|---|---|
Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)21-9-8(20)6(2-18)22-12(9)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18,20H,2H2,1H3,(H2,13,14,15)/t6-,8-,9+,12-/m1/s1 |
InChI Key |
WEPFJYPAGFIIKF-QRKAXHLRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione](/img/structure/B8736842.png)



![N,N-Dimethyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B8736879.png)



